molecular formula C16H16N4O2 B2973616 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide CAS No. 847387-92-2

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide

Cat. No.: B2973616
CAS No.: 847387-92-2
M. Wt: 296.33
InChI Key: QQYZYFUBEPKRNP-UHFFFAOYSA-N
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Description

. This compound features a complex molecular structure that includes an imidazo[1,2-a]pyrimidin-2-yl group attached to a 2-methoxyphenyl ring, which is further linked to a propanamide group.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that imidazo[1,2-a]pyrimidine derivatives have been used as COX-2 (cyclooxygenase-2) inhibitor pharmacophores . The COX-2 enzyme is over-expressed in response to the release of several pro-inflammatory mediators . Therefore, it is possible that N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide may interact with this enzyme and other related biomolecules.

Cellular Effects

It is known that imidazo[1,2-a]pyrimidine derivatives have shown inhibitory effects on MCF-7 breast cancer cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that imidazo[1,2-a]pyrimidine derivatives can act as covalent anticancer agents . Therefore, it is possible that this compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that the effects of this compound may change over time in laboratory settings.

Dosage Effects in Animal Models

It is known that imidazo[1,2-a]pyrimidine derivatives have shown dose-dependent anti-nociceptive activity . Therefore, it is possible that this compound may have similar dosage effects in animal models.

Metabolic Pathways

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may be involved in similar metabolic pathways.

Transport and Distribution

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may have similar transport and distribution properties.

Subcellular Localization

It is known that imidazo[1,2-a]pyrimidine derivatives can be synthesized via various chemosynthetic methodologies . Therefore, it is possible that this compound may have similar subcellular localization properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one. Subsequent steps may include propargylation, followed by cyclization and amide functionalization.

Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to achieve high yields and purity. This might include the use of catalysts, specific solvents, and controlled temperatures to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions can vary widely, but they generally include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.

Medicine: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide has been studied for its potential anticancer properties. Its ability to interfere with cancer cell growth and proliferation makes it a valuable compound in the development of new cancer therapies.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure and reactivity profile make it a versatile tool for various industrial applications.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Indole derivatives

  • Benzo[4,5]imidazo[1,2-a]pyrimidine derivatives

Uniqueness: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide stands out due to its specific structural features and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit unique binding affinities and biological effects.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-15(21)18-12-9-11(5-6-14(12)22-2)13-10-20-8-4-7-17-16(20)19-13/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYZYFUBEPKRNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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